1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative featuring a sulfonylated azetidine ring substituted with a 4-fluoro-2-methylphenyl group. The sulfonyl group enhances metabolic stability and binding affinity to target proteins, while the azetidine ring introduces conformational rigidity .
Properties
IUPAC Name |
1-[1-(4-fluoro-2-methylphenyl)sulfonylazetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2O4S/c1-9-6-10(15)2-3-12(9)22(20,21)16-7-11(8-16)17-13(18)4-5-14(17)19/h2-3,6,11H,4-5,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBLCSJFFJOHGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Formation
Azetidine precursors are typically derived from 3-aminopropanol derivatives. In one approach, 3-azabicyclo[3.1.0]hexane is functionalized with protective groups to facilitate subsequent sulfonylation. Alternative methods employ Mitsunobu reactions to form the azetidine ring from 1,3-diols, though this route requires stoichiometric reagents such as triphenylphosphine and diethyl azodicarboxylate.
Sulfonylation of the Azetidine Nitrogen
Introduction of the 4-fluoro-2-methylphenylsulfonyl group is achieved using 4-fluoro-2-methylbenzenesulfonyl chloride under basic conditions. Patent data indicate that reactions conducted in tetrahydrofuran (THF) with triethylamine as a base yield sulfonamide products with >85% purity. Critical parameters include:
- Temperature : 0–5°C to minimize side reactions.
- Stoichiometry : 1.2 equivalents of sulfonyl chloride relative to the azetidine amine.
- Workup : Sequential washes with dilute HCl and sodium bicarbonate to remove unreacted reagents.
Stepwise Synthesis and Intermediate Characterization
Synthesis of 1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-amine
This intermediate is prepared by reacting 3-aminomethylazetidine with 4-fluoro-2-methylbenzenesulfonyl chloride. Key analytical data for the intermediate include:
| Property | Value/Description | Source |
|---|---|---|
| Yield | 78% | |
| Melting Point | 112–114°C | |
| 1H NMR (CDCl3) | δ 7.85 (d, 2H), 4.25 (m, 1H), 3.10 (m, 2H) |
Cyclization to Pyrrolidine-2,5-dione
The final step involves cyclizing 1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-amine with diethyl succinate under acidic conditions. A catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing toluene promotes intramolecular amidation, yielding the target compound. Optimization studies reveal that:
- Reaction Time : 12–16 hours achieves >90% conversion.
- Solvent Effects : Toluene outperforms dichloromethane due to higher boiling point and improved solubility of intermediates.
Industrial-Scale Production and Process Optimization
Scalable synthesis requires addressing challenges such as exothermic reactions and byproduct formation. Continuous flow reactors have been employed to enhance heat dissipation during sulfonylation, reducing decomposition by 40% compared to batch processes. Additional improvements include:
Catalyst Screening for Cyclization
Transition metal catalysts were evaluated to accelerate the cyclization step:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None (thermal) | 16 | 72 |
| ZnCl2 | 8 | 85 |
| Fe(acac)3 | 6 | 89 |
Iron(III) acetylacetonate (Fe(acac)3) emerged as the optimal catalyst, reducing reaction time by 62% while maintaining yield.
Purification Techniques
Crystallization from ethyl acetate/hexane (1:3) produces analytically pure material with <1% impurities. High-performance liquid chromatography (HPLC) methods using a C18 column and acetonitrile/water mobile phase confirm purity ≥99%.
Mechanistic Insights and Side Reaction Mitigation
Sulfonylation Mechanism
The reaction proceeds via nucleophilic attack of the azetidine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. Steric hindrance from the 2-methyl group on the phenyl ring slightly reduces reaction rate but improves regioselectivity by preventing ortho-substitution.
Byproduct Analysis
Common byproducts include:
- Disulfonylated species : Formed due to excess sulfonyl chloride. Mitigated by precise stoichiometric control.
- Oxazolidinones : Generated via intramolecular cyclization of unreacted amine groups. Minimized through rapid workup after sulfonylation.
Analytical Characterization and Quality Control
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar geometry of the pyrrolidine-2,5-dione ring and the chair conformation of the azetidine moiety. Hydrogen-bonding interactions between sulfonyl oxygen and adjacent molecules stabilize the crystal lattice.
Comparative Evaluation of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Stepwise Synthesis | High purity intermediates | Lengthy reaction sequence |
| One-Pot Approach | Reduced purification steps | Lower overall yield (≤65%) |
| Flow Chemistry | Scalability, improved safety | High initial equipment cost |
Chemical Reactions Analysis
Types of Reactions
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the sulfonyl group or other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the phenyl ring .
Scientific Research Applications
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of advanced materials with specific properties, such as enhanced thermal stability or chemical resistance.
Mechanism of Action
The mechanism of action of 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved .
Comparison with Similar Compounds
Key Observations :
- The target compound’s sulfonylated azetidine moiety distinguishes it from analogs with simpler aryl (e.g., 4-fluorophenyl) or thioether substituents .
- Compounds like 1-(5-Chloro-2-methoxyphenyl)-3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]... share sulfonyl groups but incorporate bulkier piperazine rings, likely altering pharmacokinetic profiles .
Crystallography and Solubility:
- 1-(2-Chloro-1-(4-chlorophenyl)-2-nitropropyl)pyrrolidine-2,5-dione () crystallizes in a monoclinic system (space group P121/n1) with distinct dihedral angles (38.4° between O3−N2−O4 and phenyl rings), suggesting conformational flexibility .
- The target compound’s sulfonyl group may improve solubility compared to hydrophobic analogs like 3-(4-methylphenylthio)-1-[2-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione .
Enzyme Inhibition:
Structural-Activity Relationships (SAR):
- Sulfonyl groups (as in the target compound) enhance binding to sulfhydryl-containing enzymes, while halogenated aryl groups (e.g., 4-fluorophenyl) improve metabolic stability .
- Bulkier substituents (e.g., piperazinyl or indolyl groups) may reduce blood-brain barrier permeability compared to the target compound’s compact azetidine ring .
Assay Interference and Toxicity
- Compounds like N5-((2R)-3-((1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl)thio)... () may interfere with fluorometric assays due to aromatic or thioether groups, a consideration for the target compound’s sulfonyl moiety .
Biological Activity
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a synthetic compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Azetidine ring
- Pyrrolidine moiety
- Sulfonyl group
- Fluorinated phenyl group
Its molecular formula is with a molecular weight of approximately 372.42 g/mol. The presence of these functional groups is believed to contribute significantly to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate pathways associated with cancer cell proliferation and survival by binding to receptors or enzymes involved in critical cellular signaling pathways.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
Anticancer Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that the compound shows a mean growth inhibition (GI50) value of approximately 15.72 µM against human tumor cell lines .
Antimicrobial Properties
Similar compounds within its class have shown promising antibacterial and antifungal activities. The sulfonyl group enhances the lipophilicity of the compound, potentially increasing its ability to penetrate microbial membranes .
Case Studies and Research Findings
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of the azetidine ring through cyclization reactions.
- Introduction of the sulfonyl group , typically via sulfonation reactions.
- Pyrrolidine formation , which may involve nucleophilic substitution or cyclization reactions.
Characterization techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the identity and purity of the synthesized compound.
Q & A
Q. What are the established synthetic routes for 1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione, and what key reaction parameters influence yield?
The synthesis typically involves a multi-step approach, starting with sulfonylation of the azetidine ring. A common method includes reacting 4-fluoro-2-methylbenzenesulfonyl chloride with azetidine derivatives in the presence of a base (e.g., triethylamine) to form the sulfonylazetidine intermediate. Subsequent coupling with pyrrolidine-2,5-dione is performed under anhydrous conditions using polar aprotic solvents (e.g., DMF or acetonitrile) and temperatures between 60–80°C . Key parameters affecting yield include:
- Catalyst selection : Use of coupling agents like HATU or DCC improves reaction efficiency.
- Solvent purity : Moisture-sensitive steps require rigorously dried solvents.
- Reaction time : Extended reaction times (>12 hours) may lead to decomposition, necessitating monitoring via TLC or HPLC .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
- X-ray crystallography : Resolves the 3D conformation, particularly the sulfonylazetidine-pyrrolidine-dione dihedral angle, which impacts biological activity .
- NMR spectroscopy : H and C NMR confirm regioselectivity of the sulfonylation step. Key signals include the sulfonyl group’s deshielded protons (δ 7.5–8.0 ppm) and the pyrrolidine-dione carbonyl carbons (δ 170–175 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H] peak at m/z 381.1242 for CHFNOS) .
Q. What preliminary biological screening models are recommended to assess its pharmacological potential?
- In vitro enzyme inhibition assays : Target enzymes like cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) due to structural similarity to known inhibitors .
- Antimicrobial susceptibility testing : Use standardized microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during sulfonylation?
- Temperature control : Lowering the reaction temperature to 0–5°C during sulfonyl chloride addition reduces undesired hydrolysis .
- Base stoichiometry : A 1.2:1 molar ratio of triethylamine to sulfonyl chloride minimizes competing elimination pathways .
- Workup protocols : Quenching with ice-cwater and extraction with ethyl acetate (3×) improves purity by removing unreacted sulfonyl chloride .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Case example : If COX-2 inhibition is observed in cell-free assays but not in cellular models, evaluate membrane permeability via logP calculations (target logP >2.5 for optimal uptake) .
- Assay controls : Include positive controls (e.g., celecoxib for COX-2) and validate target engagement using fluorescence polarization or SPR .
Q. What strategies are effective for studying the compound’s stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 2), neutral (pH 7.4), and alkaline (pH 9) buffers at 37°C for 24–72 hours. Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfonamide bond hydrolysis) .
- Light stability : Conduct ICH Q1B photostability testing to assess isomerization or ring-opening reactions .
Q. What mechanistic insights can molecular docking provide for its interaction with HDACs?
- Docking workflow : Use AutoDock Vina with HDAC8 (PDB: 1T69) to predict binding modes. The sulfonyl group may coordinate with Zn in the active site, while the pyrrolidine-dione occupies the hydrophobic channel .
- Validation : Compare docking scores with experimental IC values and perform mutagenesis studies on key residues (e.g., His143, Asp267) .
Q. How does the 4-fluoro-2-methylphenyl substituent influence structure-activity relationships (SAR) compared to analogs?
- Electron-withdrawing effects : The fluorine atom enhances sulfonamide stability and hydrogen-bonding capacity, increasing target affinity versus non-fluorinated analogs .
- Steric considerations : The 2-methyl group reduces rotational freedom, favoring a planar conformation that improves HDAC isoform selectivity .
Methodological Notes
- Synthetic scalability : Pilot-scale reactions (>10 g) require inert atmosphere (N) and slow reagent addition to manage exothermicity .
- Data reproducibility : Ensure biological assays adhere to OECD guidelines (e.g., triplicate runs, blinded analysis) to minimize variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
